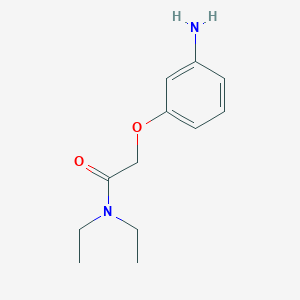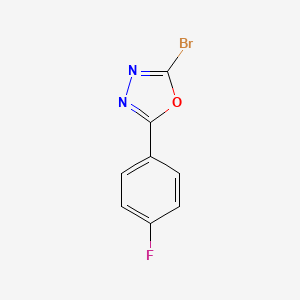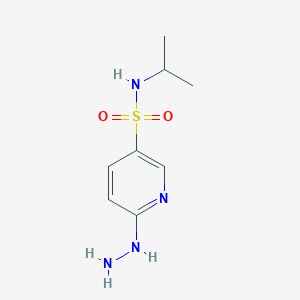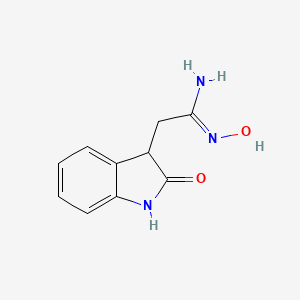
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide is a compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is part of the indole derivative family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Mécanisme D'action
Mode of Action
It has been observed to inhibit the proliferation of neuroglioma h4 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation, leading to a decrease in cell growth .
Biochemical Pathways
Given its observed effects on cell proliferation, it may impact pathways related to cell cycle regulation and apoptosis .
Result of Action
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has been observed to inhibit the proliferation of neuroglioma H4 cells . It also suppressed cell migration, induced cell cycle arrest, and increased apoptosis . These results suggest that the compound could potentially be used as an anti-tumor drug against neuroglioma .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide interacts with various enzymes and proteins. It has been found to inhibit the proliferation of H4 neuroglioma cells . The nature of these interactions involves the induction of apoptosis and cell cycle arrest .
Cellular Effects
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and suppressing cell migration . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces apoptosis and cell cycle arrest, which are the most noticeable biological outcomes of p53 protein activation .
Subcellular Localization
The information provided is based on the current understanding and available research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide typically involves the reaction of indole derivatives with hydroxylamine and other reagents under specific conditions . One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
926248-52-4 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O2/c11-9(13-15)5-7-6-3-1-2-4-8(6)12-10(7)14/h1-4,7,15H,5H2,(H2,11,13)(H,12,14) |
Clé InChI |
FLEMYJFXWAUBBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C(=O)N2)C/C(=N/O)/N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306204.png)
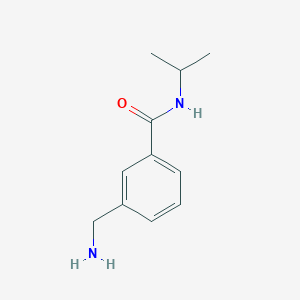
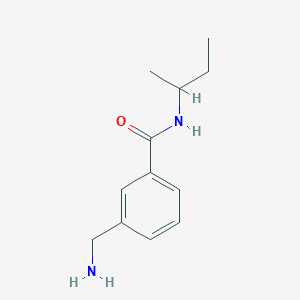
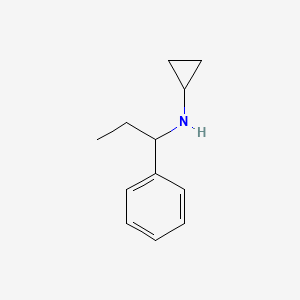
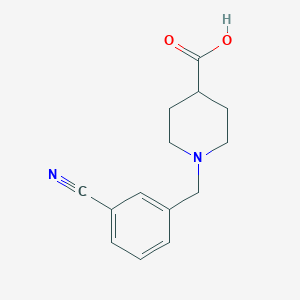
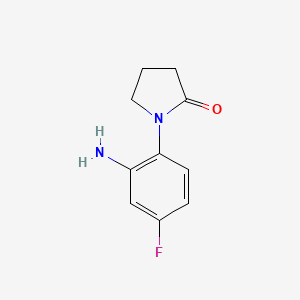
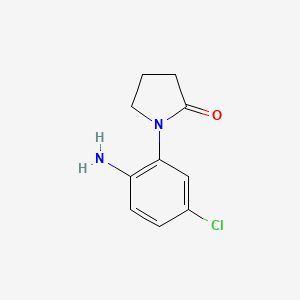
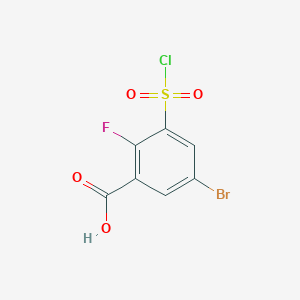
![N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3306211.png)
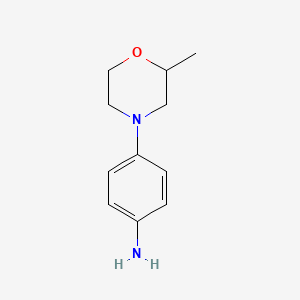
amine](/img/structure/B3306222.png)
